Istaroxime (hydrochloride)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

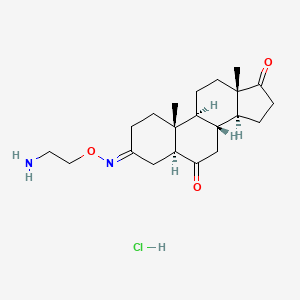

Istaroxime (hydrochloride) is an investigational drug primarily developed for the treatment of acute decompensated heart failure. It is a novel compound with a unique mechanism of action that enhances both the contractility and relaxation of the heart muscle. Originally patented and developed by Sigma-Tau, it was later sold to CVie Therapeutics .

Méthodes De Préparation

The synthesis of Istaroxime (hydrochloride) involves several steps, starting from the basic steroidal structure. The synthetic route typically includes the introduction of an aminoethoxyimino group at the 3-position and a ketone at the 6 and 17 positions of the steroid nucleus. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods are designed to optimize yield and purity, often involving large-scale reactions and purification processes .

Analyse Des Réactions Chimiques

Istaroxime (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of biological activity.

Reduction: Reduction reactions can modify the ketone groups, potentially altering the compound’s pharmacological properties.

Substitution: Substitution reactions, particularly at the aminoethoxyimino group, can lead to the formation of analogs with different therapeutic potentials.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Acute Heart Failure

Istaroxime has been extensively studied for its application in acute heart failure, a condition characterized by the heart's inability to pump blood effectively. Several clinical trials have demonstrated its efficacy:

- Efficacy in Improving Hemodynamics : A systematic review and meta-analysis involving randomized controlled trials showed that istaroxime significantly improves left ventricular ejection fraction, stroke volume index, and cardiac index while decreasing the E/A ratio and pulmonary artery systolic pressure .

- Safety Profile : The drug has shown a favorable safety profile compared to traditional treatments like digoxin, with fewer incidences of serious adverse events such as arrhythmias .

| Study ID | Study Design | Country | Total Participants | Dosage | Treatment Duration | Primary Outcome |

|---|---|---|---|---|---|---|

| Carubelli et al., 2020 | Double-blinded multicenter phase II RCT | Italy and China | 120 | 0.5 μg/kg/min (cohort 1), 1.0 μg/kg/min (cohort 2) | 24 h | E/e′ ratio change |

| Metra et al., 2022 (SEISMiC) | Double-blinded multicenter phase II RCT | US, Italy, Russia, Romania, Poland | 60 | 1.0–1.5 μg/kg/min | 24 h | SBP change |

Potential Anti-Cancer Applications

Emerging research indicates that istaroxime may also possess anti-cancer properties due to its antiproliferative effects observed in various tumor cell lines. Notably, it has been suggested that istaroxime could be beneficial in treating prostate cancer patients who are at risk for cardiovascular complications due to androgen deprivation therapy. This dual action—combining anti-cancer and inotropic effects—positions istaroxime as a potential candidate for integrated treatment strategies .

Clinical Trials Overview

Recent clinical trials have focused on evaluating the safety and efficacy of istaroxime in patients with acute heart failure:

- Phase II Trials : Studies have shown that a 24-hour infusion of istaroxime significantly reduced the E/e' ratio (a measure of diastolic function) compared to placebo, indicating improved left ventricular function .

- Meta-Analysis Findings : A comprehensive meta-analysis highlighted significant improvements in hemodynamic parameters, including increased systolic blood pressure and decreased heart rate among patients treated with istaroxime .

Mécanisme D'action

Istaroxime (hydrochloride) exerts its effects through a dual mechanism:

Inhibition of Sodium/Potassium Adenosine Triphosphatase (Na+/K+ ATPase): This increases intracellular sodium levels, which in turn affects the sodium/calcium exchanger, leading to increased intracellular calcium levels.

Stimulation of Sarcoplasmic/Endoplasmic Reticulum Calcium ATPase (SERCA2a): This improves calcium reuptake into the sarcoplasmic reticulum, enhancing the relaxation phase of the cardiac cycle.

Comparaison Avec Des Composés Similaires

Istaroxime (hydrochloride) is unique compared to other inotropic agents due to its dual mechanism of action. Similar compounds include:

Digoxin: Another inotropic agent that inhibits Na+/K+ ATPase but does not stimulate SERCA2a.

Istaroxime (hydrochloride) stands out due to its ability to enhance both contraction and relaxation of the heart muscle, making it a promising candidate for treating heart failure .

Activité Biologique

Istaroxime (hydrochloride) is an innovative therapeutic agent primarily investigated for its potential in treating heart failure. This compound exhibits unique biological activities through its dual mechanism of action: inhibition of the Na+/K+-ATPase (NKA) and stimulation of the sarcoplasmic reticulum calcium ATPase isoform 2a (SERCA2a). This article provides a comprehensive overview of the biological activity of istaroxime, including detailed research findings, case studies, and data tables.

Istaroxime enhances cardiac contractility and relaxation through two primary mechanisms:

- Inhibition of Na+/K+-ATPase : By inhibiting NKA, istaroxime increases intracellular calcium levels during systole, leading to enhanced inotropic effects.

- Activation of SERCA2a : Istaroxime stimulates SERCA2a, promoting calcium reuptake into the sarcoplasmic reticulum, which improves lusitropy (the heart's ability to relax) and reduces the risk of arrhythmias .

Phase I–II Studies

Initial studies have shown that istaroxime is well-tolerated and improves various hemodynamic parameters in patients with heart failure. A dose-escalating study demonstrated significant enhancements in cardiac index and reductions in heart rate at doses as low as 0.5 μg/kg/min. Improvements were noted in left ventricular ejection fraction (LVEF) and systolic blood pressure (SBP) during treatment .

Phase II Studies

In a phase 2a study involving patients with acute heart failure related to cardiogenic shock, istaroxime administration resulted in:

- Increased SBP and cardiac index.

- Decreased left ventricular end-systolic volume.

- Improved echocardiographic measures without activating the adrenergic system .

Research Findings

Case Studies Summary

The following table summarizes key findings from various studies on istaroxime's effects:

Safety Profile

Istaroxime has been reported to have a favorable safety profile compared to traditional therapies like digoxin. In clinical trials, gastrointestinal symptoms were noted at higher doses, but overall tolerability was good up to 3.33 μg/kg/min .

Propriétés

IUPAC Name |

(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O3.ClH/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20;/h14-17H,3-12,22H2,1-2H3;1H/b23-13+;/t14-,15-,16-,17+,20+,21-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHJYJDJXNOGNI-ROJIRLEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC/C(=N\OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.